
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(cyclopropanecarboxamido)oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(cyclopropanecarboxamido)oxazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. This compound is also known as CX-5461 and is a potent inhibitor of RNA polymerase I transcription.
Mechanism of Action
CX-5461 works by binding to the DNA in the nucleolus, which is responsible for the production of ribosomes. This binding inhibits the activity of RNA polymerase I, which is required for the transcription of ribosomal RNA. As a result, the production of ribosomes is reduced, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
CX-5461 has been found to have several biochemical and physiological effects. It has been shown to induce DNA damage and activate the p53 pathway, which is responsible for regulating cell cycle arrest and apoptosis. Additionally, CX-5461 has been found to induce the expression of proinflammatory cytokines, which play a role in the immune response against cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of CX-5461 is its selectivity towards cancer cells. It has been found to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, CX-5461 has some limitations when used in lab experiments. It is a highly potent compound, and its effects on normal cells are not well understood. Additionally, the synthesis of CX-5461 is a complex process, which may limit its availability for research purposes.
Future Directions
There are several future directions for the study of CX-5461. One area of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to understand the effects of CX-5461 on normal cells and to identify potential side effects. Another area of research is the development of new drugs that target RNA polymerase I transcription, which may lead to the development of more effective cancer therapies.
Conclusion:
In conclusion, CX-5461 is a promising compound with potential applications in cancer therapy. Its selectivity towards cancer cells and its ability to inhibit RNA polymerase I transcription make it a promising candidate for the development of new cancer therapies. However, further studies are needed to fully understand the biochemical and physiological effects of CX-5461 and to identify potential side effects.
Synthesis Methods
The synthesis of CX-5461 involves several steps, including the preparation of the oxazole-4-carboxamide derivative, the preparation of the cyclopropanecarboxamido derivative, and the coupling of the two derivatives. The final product is obtained through a purification process that involves recrystallization and chromatography.
Scientific Research Applications
CX-5461 has been extensively studied for its potential applications in cancer therapy. It has been shown to selectively inhibit RNA polymerase I transcription, which is essential for the growth and proliferation of cancer cells. This compound has been found to be effective in the treatment of various types of cancer, including breast, prostate, and ovarian cancer.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(cyclopropanecarbonylamino)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c20-14(12-6-7-12)19-16-18-13(10-22-16)15(21)17-9-8-11-4-2-1-3-5-11/h4,10,12H,1-3,5-9H2,(H,17,21)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVZZTWZVAYFLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=COC(=N2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
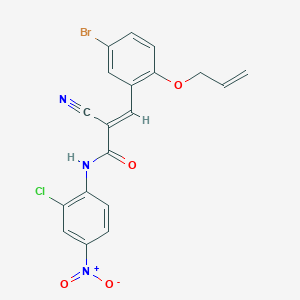
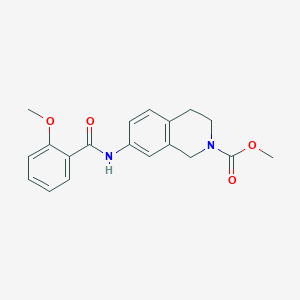
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B2610411.png)
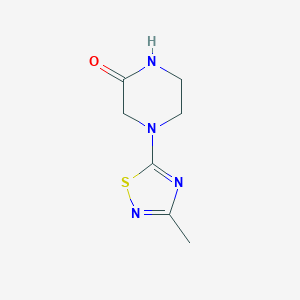
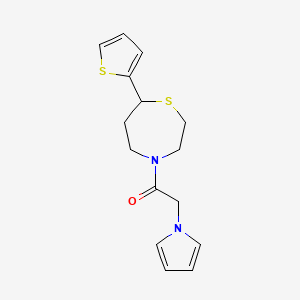

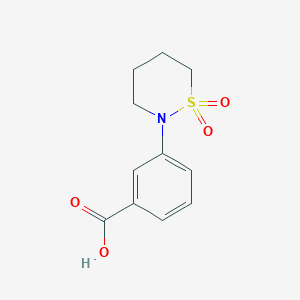
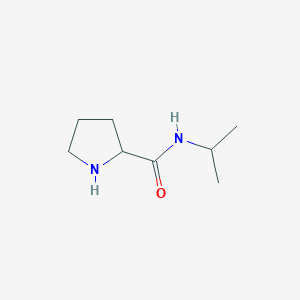
![[4-Bromo-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B2610422.png)
![1-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2610423.png)
![[1-(4-Bromo-2-fluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2610426.png)
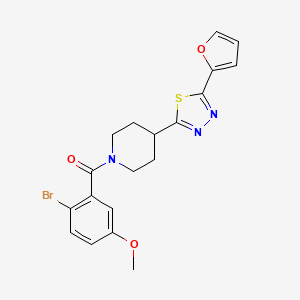
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2610428.png)

